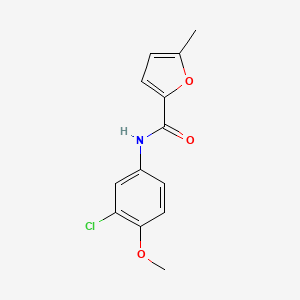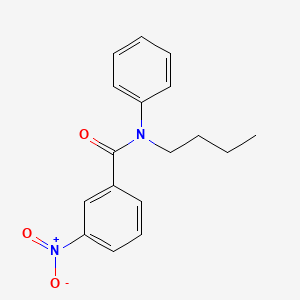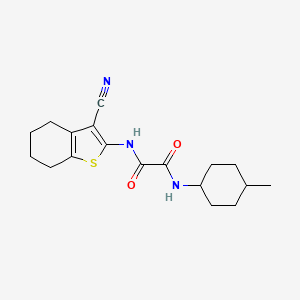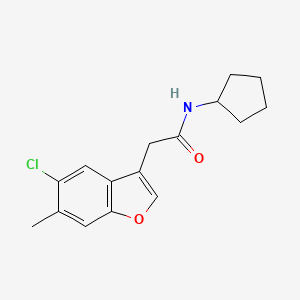![molecular formula C21H17NO2 B4389715 N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4389715.png)
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of furanocarboxamides.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has shown potential applications in various scientific fields. It has been studied extensively for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antimicrobial agent, with studies showing its ability to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. It also induces apoptosis by activating caspase enzymes. Its anti-inflammatory effects are thought to be due to its ability to inhibit the production of inflammatory cytokines. Its antimicrobial effects are thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation. It also induces apoptosis by activating caspase enzymes. Additionally, it has been shown to inhibit the production of inflammatory cytokines, reducing inflammation in animal models. Its antimicrobial effects are thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide in lab experiments is its high yield during synthesis. Additionally, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent, making it a versatile compound for various experiments. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to target specific pathways.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different cancer types and to understand the exact mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in different animal models and to understand the underlying mechanisms. Additionally, further studies are needed to explore its potential as an antimicrobial agent and to understand the mechanisms underlying its activity.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-13-6-5-7-14(2)20(13)22-21(23)19-12-17-16-9-4-3-8-15(16)10-11-18(17)24-19/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDMDJYTSIRFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389654.png)
![2-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389657.png)


![4-bromo-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4389682.png)
![2-fluoro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4389695.png)



![N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389713.png)
![methyl 4-({[(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B4389721.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4389729.png)